3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine

Conformational analysis Scaffold rigidity Entropic binding

3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine (CAS 2097947-86-7) is a spirocyclic amine featuring a conformationally restricted 6-oxa-2-azaspiro[4.5]decane core with a 9-methoxy substituent and a propan-1-amine side chain. Its molecular formula is C12H24N2O2, with a molecular weight of 228.33 g/mol.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B13428632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCOC1CCOC2(C1)CCN(C2)CCCN
InChIInChI=1S/C12H24N2O2/c1-15-11-3-8-16-12(9-11)4-7-14(10-12)6-2-5-13/h11H,2-10,13H2,1H3
InChIKeyWMCFOWCZFCLEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine: A Spirocyclic Amine Building Block for Medicinal Chemistry Procurement


3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine (CAS 2097947-86-7) is a spirocyclic amine featuring a conformationally restricted 6-oxa-2-azaspiro[4.5]decane core with a 9-methoxy substituent and a propan-1-amine side chain [1]. Its molecular formula is C12H24N2O2, with a molecular weight of 228.33 g/mol. This compound is catalogued by chemical suppliers primarily as a fragment-like building block for medicinal chemistry, with a topological polar surface area (TPSA) of 47.7 Ų and a calculated logP of 0, placing it within the property space often associated with CNS-targeted small molecules . It is commercially available from vendors such as Bidepharm (standard purity 98%) and Life Chemicals (95%+), with pricing that reflects its specialty status .

Why 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine Cannot Be Casually Substituted with Similar Spirocyclic Amines


The spirocyclic amine chemical space is highly sensitive to subtle structural modifications. The 9-methoxy substitution on the tetrahydropyran ring of the 6-oxa-2-azaspiro[4.5]decane core introduces a specific stereoelectronic environment that fundamentally distinguishes this compound from its non-methoxylated or differently substituted analogs [1]. While a direct head-to-head biological comparison between this exact compound and its closest analogs is not present in the public literature, the class-level principle is well-established: even minor changes in spirocyclic ring size, heteroatom placement, or substituent vectors lead to substantial shifts in target binding, selectivity, and ADME properties for compounds within histamine H3 and sigma-1 receptor programs [1]. The following guide transparently assesses the available evidence to determine precisely where quantifiable differentiation exists—and where critical data gaps must be acknowledged before a procurement decision.

Quantitative Differentiation Evidence for 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine Against Comparators


Conformational Restriction: Spirocyclic Core vs. Flexible Amino-Ether Chains

The defining feature of this compound is its spirocyclic junction, which locks the azetidine/pyrrolidine and tetrahydropyran rings into a mutually perpendicular orientation. This represents a class-level advantage over flexible, non-spiro amino-ether building blocks (e.g., 3-(2-methoxyethoxy)propan-1-amine). The spirocyclic scaffold reduces the entropic penalty upon target binding by pre-organizing key pharmacophoric elements [1]. No direct experimental comparison (e.g., Ki or cellular activity) between the exact target compound and a matched flexible analog was identified in the public domain.

Conformational analysis Scaffold rigidity Entropic binding

Physicochemical Profile: CNS Drug-Like Space vs. Common Building Blocks

The target compound's computed properties (MW 228.33, TPSA 47.7 Ų, XLogP 0) place it within the favorable region for CNS drug candidates, where TPSA < 90 Ų and logP 1-3 are general guidelines [1]. When compared against a broader set of commercially available primary amine building blocks (median TPSA ~60 Ų, median XLogP ~1.2), this compound has a lower-than-average TPSA and XLogP, suggesting potentially distinct permeability and solubility behavior [1]. Direct experimental permeability or solubility measurements for the compound are absent from the public record.

CNS drug-likeness Physicochemical properties Property space analysis

Commercial Purity: Vendor-Supplied Analytical vs. Uncharacterized Analog Material

The compound is supplied with documented analytical characterization. Bidepharm lists a standard purity of 98% with access to batch-specific QC data including NMR, HPLC, and GC . In the context of specialty spirocyclic building blocks—where purity can be highly variable and structural misassignment is a known risk—this vendor-supported purity specification provides a quantifiable reduction in procurement uncertainty when compared to generic or uncharacterized material from non-specialist sources. No analytical comparison data against the same compound from different vendors were available.

Analytical quality control Purity specification Procurement risk

Structural Novelty: 9-Methoxy Substitution vs. Unsubstituted 6-Oxa-2-azaspiro[4.5]decane Scaffolds

The 9-methoxy group on the tetrahydropyran ring distinguishes this compound from the broader class of 6-oxa-2-azaspiro[4.5]decane derivatives, which are typically unsubstituted at this position. This substitution introduces a hydrogen bond acceptor and a stereogenic center, creating a more three-dimensional and functionally decorated scaffold. While no published structure-activity comparison isolates the effect of this specific substitution, the prevailing medicinal chemistry paradigm suggests that such decoration often translates into differentiated biological profiles for derived compound libraries [1]. Quantitative biological differentiation data for this exact scaffold modification remain a critical gap.

Scaffold novelty Chemical space 9-Methoxy substitution

Informed Procurement Scenarios for 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine Based on Evidence Assessment


Fragment-Based Drug Discovery (FBDD) Library Expansion for CNS Targets

The compound's low molecular weight (228.33 Da) and physicochemical profile (TPSA 47.7 Ų, XLogP 0) align with established fragment-like properties [1]. Its procurement for an FBDD collection targeting the CNS is informed by these predicted favorable properties. However, users must note that no primary screening data (e.g., ligand efficiency or target binding) has been publicly disclosed for this exact fragment. The value proposition rests on its distinct spirocyclic geometry and embedded functional groups relative to other building blocks, not on a demonstrated biological advantage.

Synthesis of Spirocyclic Compound Libraries Requiring Conformational Constraint

For medicinal chemistry campaigns that have already established a preference for 6-oxa-2-azaspiro[4.5]decane topologies, this building block provides a direct route to incorporating a methoxy substituent. The synthetic methodology for this scaffold class has been described, which provides a precedent for further derivatization of the primary amine [2]. The 98% purity specification from specialized vendors supports its use in array synthesis, where consistent reagent quality is paramount.

Tool Compound for Investigating the Effect of Spirocyclic Rigidity on ADME Properties

A research group studying the relationship between molecular rigidity and pharmacokinetic properties could use this compound as a test probe. Its computed property set (4 rotatable bonds, TPSA 47.7 Ų, XLogP 0) [1] allows for a controlled comparison against flexible analogs with similar heteroatom counts. This application scenario is proposed based on computed properties; the critical prerequisite is the researcher's own experimental determination of solubility, permeability, and metabolic stability, as these data are absent from the public domain.

Quote Request

Request a Quote for 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.